molecular formula C12H14O3 B13975110 Methyl 4-(tetrahydrofuran-2-yl)benzoate

Methyl 4-(tetrahydrofuran-2-yl)benzoate

Cat. No.: B13975110
M. Wt: 206.24 g/mol
InChI Key: ROQJWGKCLGHKQT-UHFFFAOYSA-N
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Description

4-(Tetrahydro-2-furanyl)benzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid esters This compound is characterized by the presence of a tetrahydrofuran ring attached to the benzoic acid moiety through a methyl ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-2-furanyl)benzoic acid methyl ester typically involves the esterification of 4-(Tetrahydro-2-furanyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of 4-(Tetrahydro-2-furanyl)benzoic acid methyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-2-furanyl)benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-(Tetrahydro-2-furanyl)benzoic acid.

    Reduction: Formation of 4-(Tetrahydro-2-furanyl)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-(Tetrahydro-2-furanyl)benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-2-furanyl)benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tetrahydro-2-furanyl)benzoic acid
  • 4-(Tetrahydro-2-furanyl)benzyl alcohol
  • 4-Methyl-2-(trifluoromethyl)benzoic acid

Uniqueness

4-(Tetrahydro-2-furanyl)benzoic acid methyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tetrahydrofuran ring and the methyl ester group allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 4-(oxolan-2-yl)benzoate

InChI

InChI=1S/C12H14O3/c1-14-12(13)10-6-4-9(5-7-10)11-3-2-8-15-11/h4-7,11H,2-3,8H2,1H3

InChI Key

ROQJWGKCLGHKQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCO2

Origin of Product

United States

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